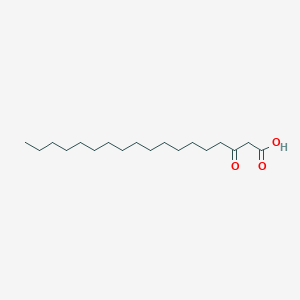

3-Oxooctadecanoic acid

Description

Properties

IUPAC Name |

3-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGUZWHNVQJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Oxooctadecanoic Acid: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctadecanoic acid, a C18 long-chain beta-keto fatty acid, is an intriguing endogenous metabolite positioned at the crossroads of fatty acid synthesis and metabolism. While its direct biological roles are still under active investigation, emerging evidence suggests its involvement in crucial cellular processes, including energy metabolism, inflammatory signaling, and potentially as a modulator of receptor activity. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathways, potential signaling functions, and its implications in health and disease. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and related fatty acid metabolites.

Introduction

This compound, also known as 3-ketostearic acid or 3-oxostearate, is a saturated fatty acid with a ketone group at the beta-position (C3).[1][2][3] As an intermediate in fatty acid metabolism, its cellular concentration is likely tightly regulated.[4][5] Beyond its role as a metabolic intermediate, recent research into the biological activities of other oxo and hydroxy fatty acids suggests that this compound may possess signaling properties, particularly in the context of inflammation and metabolic regulation.[6] This guide synthesizes the available data on this compound, providing a framework for future research and therapeutic exploration.

Metabolism of this compound

This compound is a key intermediate in two fundamental metabolic pathways: fatty acid biosynthesis and fatty acid beta-oxidation.

Fatty Acid Biosynthesis (Type II)

In bacteria and plants, fatty acid synthesis occurs via the Type II fatty acid synthase (FAS) system. In this pathway, 3-oxooctadecanoyl-ACP is a direct precursor to stearoyl-ACP. The formation of 3-oxooctadecanoyl-ACP is catalyzed by β-ketoacyl-ACP synthase II (FabF), which condenses malonyl-ACP with a C16 acyl-ACP (palmitoyl-ACP). The 3-oxo group is subsequently reduced, dehydrated, and reduced again to form the saturated C18 acyl-ACP. The free fatty acid, this compound, can be released from its ACP conjugate.

Figure 1. Bacterial Fatty Acid Synthesis Pathway.

Mitochondrial Fatty Acid Beta-Oxidation

In mammals, 3-oxooctadecanoyl-CoA is the substrate for the final step in each cycle of mitochondrial beta-oxidation of long-chain fatty acids. The enzyme 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxooctadecanoyl-CoA, yielding acetyl-CoA and a C16 acyl-CoA (palmitoyl-CoA), which can then undergo further rounds of beta-oxidation.[1][7]

Figure 2. Mitochondrial Beta-Oxidation Pathway.

Potential Biological Functions and Signaling Pathways

While direct signaling roles for this compound are not yet fully elucidated, research on structurally related fatty acids provides compelling hypotheses for its potential functions.

Pro-inflammatory Signaling via GPR84

The G protein-coupled receptor GPR84 is activated by medium-chain fatty acids and has been implicated in pro-inflammatory responses.[6][8] Notably, studies have shown that 2- and 3-hydroxy medium-chain fatty acids are more potent agonists of GPR84 than their non-hydroxylated counterparts.[6] This suggests that 3-hydroxyoctadecanoic acid, the reduced form of this compound, could be an endogenous ligand for a long-chain fatty acid-sensing GPCR, potentially GPR84 or a related receptor. Activation of GPR84 in immune cells such as macrophages and neutrophils leads to chemotaxis and enhanced production of pro-inflammatory cytokines like IL-8 and TNF-α.[6][9]

| Ligand | Receptor | EC50 (µM) | Cell Type | Reference |

| 2-hydroxy capric acid (C10) | GPR84 | 31 | GPR84-expressing cells | [6] |

| 3-hydroxy capric acid (C10) | GPR84 | 230 | GPR84-expressing cells | [6] |

| 2-hydroxy lauric acid (C12) | GPR84 | 9.9 | GPR84-expressing cells | [6] |

| 3-hydroxy lauric acid (C12) | GPR84 | 13 | GPR84-expressing cells | [6] |

Table 1: Agonist Activity of Hydroxy Fatty Acids on GPR84

Modulation of Inflammatory Pathways (NF-κB and MAPK)

Other oxo-fatty acids have demonstrated anti-inflammatory properties through the inhibition of key inflammatory signaling pathways. For instance, 13-oxo-octadecadienoic acid (13-oxo-ODA) has been shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in macrophages.[10] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β.[11] Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects.

| Compound | Pathway Inhibited | IC50 | Cell Type | Reference |

| 13-KODE | NF-κB nuclear translocation | ~50 µM | RAW 264.7 macrophages | |

| 13-KODE | NO production | ~75 µM | RAW 264.7 macrophages |

Table 2: Anti-inflammatory Activity of a Related Oxo-Fatty Acid

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13] Various fatty acids and their derivatives are known to be endogenous ligands for PPARs.[12] For example, 13-oxo-ODA has been identified as a potent PPARα agonist, leading to a decrease in plasma and hepatic triglycerides.[14] Activation of PPARα is a key mechanism for the therapeutic effects of fibrate drugs used to treat dyslipidemia. The potential for this compound to act as a PPAR agonist warrants further investigation, as this could have significant implications for the treatment of metabolic disorders.

Figure 3. Hypothesized Signaling Pathways.

Role in Disease

Metabolic Syndrome and Diabetes

Given its position in fatty acid metabolism and the potential for PPARα agonism, this compound may play a role in metabolic syndrome and type 2 diabetes. Dysregulation of fatty acid oxidation is a hallmark of these conditions. Further research is needed to determine if circulating levels of this compound are altered in these disease states and whether modulating its levels could have therapeutic benefits.

Cancer

Cancer cells exhibit altered metabolic phenotypes, including changes in fatty acid metabolism, to support their rapid proliferation.[15][16] While the specific role of this compound in cancer is not well-defined, studies have shown that levels of very-long-chain fatty acids are elevated in breast cancer tissue.[17] The metabolic flux through fatty acid synthesis and oxidation pathways is a critical determinant of cancer cell survival and proliferation, making the enzymes involved in this compound metabolism potential therapeutic targets.

Inflammatory Diseases

As discussed, related oxo- and hydroxy-fatty acids have demonstrated both pro- and anti-inflammatory activities. The net effect of this compound in inflammatory diseases will likely depend on the specific context, the cell types involved, and the predominant signaling pathways it modulates. Its potential to influence immune cell function makes it a molecule of interest in autoimmune diseases, atherosclerosis, and other chronic inflammatory conditions.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

5.1.1. Sample Preparation (Liquid-Liquid Extraction for LC-MS/MS)

-

To 100 µL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Add 300 µL of a cold extraction solvent (e.g., methanol or a 2:1 mixture of chloroform and methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

5.1.2. Derivatization for GC-MS Analysis

Due to its polarity, this compound requires derivatization for GC-MS analysis. A two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid is recommended.

-

To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes.

-

Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Incubate at 60°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

| Parameter | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.1 - 5.0 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | 0.5 - 20.0 ng/mL |

| Linear Dynamic Range | 3 - 5 orders of magnitude | 2 - 4 orders of magnitude |

| Precision (%RSD) | < 15% | < 20% |

| Accuracy (%Bias) | ± 15% | ± 20% |

Table 3: Comparison of Analytical Methods for Quantification

References

- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiolase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 15. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Synthesis of 3-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid. It serves as a key intermediate in the biosynthesis of fatty acids in various organisms, including bacteria and plants[1][2]. The unique chemical structure of this compound, featuring a ketone group at the β-position, makes it a molecule of interest for researchers in drug development and metabolic studies. This technical guide provides an in-depth overview of the primary synthesis pathways of this compound, encompassing both biosynthetic and chemical methodologies. It includes detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the core concepts.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the type II fatty acid synthesis (FAS-II) pathway, a dissociated system of enzymes found in bacteria and plant plastids[1][2]. In this pathway, the fatty acid chain is elongated in a cyclical process involving the addition of two-carbon units derived from malonyl-CoA.

The key step in the formation of the 18-carbon backbone of this compound is a Claisen condensation reaction. This reaction is catalyzed by a class of enzymes known as β-ketoacyl-acyl carrier protein (ACP) synthases (KAS)[3][4]. Specifically, the final elongation step to produce the C18 chain involves the condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP) with malonyl-ACP. This reaction is primarily catalyzed by the KAS II isoform, often referred to as FabF in bacteria[5].

The overall reaction can be summarized as:

Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂

Following this condensation, the 3-oxoacyl-ACP intermediate can be further processed through a series of reduction, dehydration, and another reduction step to form the saturated 18-carbon fatty acid, stearic acid. However, 3-oxooctadecanoyl-ACP itself is a crucial intermediate in this cycle. The free acid, this compound, can be generated by the action of an acyl-ACP hydrolase, which cleaves the fatty acid from the acyl carrier protein[1].

Key Enzymes in the Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| β-ketoacyl-ACP synthase I | KAS I (e.g., FabB) | Catalyzes the elongation of fatty acid chains from C4 to C16[4][6]. |

| β-ketoacyl-ACP synthase II | KAS II (e.g., FabF) | Primarily responsible for the elongation of C16-ACP to C18-ACP intermediates[5]. |

| Acyl Carrier Protein | ACP | A small acidic protein that carries the growing fatty acyl chain. |

| Acyl-ACP Hydrolase | - | Cleaves the fatty acyl chain from ACP to release the free fatty acid[1]. |

Biosynthesis Pathway Diagram

Experimental Protocol: Enzymatic Synthesis and Detection

This protocol is adapted from a general method for the enzymatic synthesis and detection of long-chain β-keto fatty acids[3].

1. Preparation of Cell-Free Extract (Source of KAS Enzyme)

-

Grow a bacterial culture known to possess a robust FAS-II system (e.g., Escherichia coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a cold buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Resuspend the pellet in a minimal volume of the same buffer containing a protease inhibitor cocktail.

-

Lyse the cells using a French press or sonicator on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

The resulting supernatant is the cell-free extract containing the necessary enzymes. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Enzymatic Reaction

-

Prepare a reaction mixture in a microcentrifuge tube on ice containing:

-

100 mM Sodium Phosphate Buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

50 µM Hexadecanoyl-ACP (substrate)

-

200 µM Malonyl-CoA (for in situ generation of Malonyl-ACP by FabD)

-

Cell-free extract (containing KAS II, FabD, and ACP) or purified enzymes.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Incubate for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

3. Product Extraction and Analysis

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Extract the supernatant containing the fatty acid products with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a solvent compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis (e.g., methanol).

-

Analyze the sample by LC-MS/MS to identify and quantify this compound. A C18 reverse-phase column is typically used for separation.

Workflow for Enzymatic Synthesis

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a two-step process: the synthesis of its methyl ester followed by hydrolysis. A common method for the synthesis of β-keto esters is the Claisen condensation or a related acylation reaction.

Step 1: Synthesis of Methyl 3-Oxooctadecanoate

A reported method involves the acylation of methyl acetoacetate with hexadecanoyl chloride. While this specific reaction is not a direct synthesis of methyl 3-oxooctadecanoate, a similar and more direct approach is the acylation of the magnesium salt of monomethyl malonate with hexadecanoyl chloride.

Reaction:

Hexadecanoyl chloride + Monomethyl monopotassium malonate → Methyl 3-oxooctadecanoate

| Reactant/Reagent | Molecular Weight | Moles | Quantity |

| Monomethyl monopotassium malonate | 170.18 g/mol | 0.21 | 35.74 g |

| Triethylamine | 101.19 g/mol | 0.32 | 44.5 mL |

| Anhydrous Magnesium Chloride | 95.21 g/mol | 0.25 | 23.80 g |

| Hexadecanoyl chloride | 274.87 g/mol | 0.10 | 27.49 g |

| Acetonitrile | - | - | ~300 mL |

Yield: Approximately 79% for the synthesis of a similar 3-oxo-fatty acid methyl ester[7].

Step 2: Hydrolysis of Methyl 3-Oxooctadecanoate to this compound

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, a process known as saponification, followed by acidification[8][9].

Reaction:

Methyl 3-oxooctadecanoate + NaOH → Sodium 3-oxooctadecanoate + Methanol Sodium 3-oxooctadecanoate + HCl → this compound + NaCl

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of Methyl 3-Oxooctadecanoate (Adapted from[7])

-

Under an inert atmosphere (e.g., Argon), add monomethyl monopotassium malonate (0.21 mol) to a flask containing acetonitrile (300 mL).

-

Cool the stirred mixture to 10-15°C.

-

Add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol).

-

Continue stirring at 20-25°C for 2.5 hours.

-

Cool the resulting slurry to 0°C.

-

Add hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by an additional small amount of triethylamine.

-

Allow the mixture to stir overnight at 20-25°C.

-

Concentrate the reaction mixture in vacuo to remove the acetonitrile.

-

Suspend the residue in toluene and re-concentrate.

-

Add fresh toluene and cool to 10-15°C.

-

Cautiously add aqueous HCl (e.g., 13%) while maintaining the temperature below 25°C.

-

Separate the aqueous layer and wash the organic layer with aqueous HCl and then with water.

-

Concentrate the organic layer in vacuo to obtain the crude methyl 3-oxooctadecanoate, which can be purified by distillation or recrystallization.

Step 2: Saponification to this compound (General Procedure)

-

Dissolve the crude methyl 3-oxooctadecanoate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

-

Stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with cold hydrochloric acid (e.g., 4 M HCl).

-

The this compound will precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Chemical Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism-based cross-linking probes capture the Escherichia coli ketosynthase FabB in conformationally distinct catalytic states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of 3-Oxooctadecanoic Acid in Fatty Acid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Oxooctadecanoic acid, a long-chain beta-keto fatty acid, is a pivotal intermediate in the metabolism of stearic acid (C18:0). Primarily existing in its coenzyme A (CoA) thioester form, 3-oxooctadecanoyl-CoA, it occupies a central position in two fundamental metabolic pathways: fatty acid β-oxidation for energy production and fatty acid biosynthesis for the elongation of fatty acid chains. This technical guide provides an in-depth analysis of the metabolic roles of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visual representations of the associated metabolic and signaling pathways. Understanding the kinetics and regulation of the enzymes that produce and consume this metabolite is crucial for research into metabolic disorders, including fatty acid oxidation disorders, and for the development of novel therapeutics targeting lipid metabolism.

Introduction

This compound is a transient but essential molecule in the catabolism and anabolism of the saturated fatty acid, stearic acid. As a β-keto acid, its chemical structure features a ketone group at the beta-carbon (C-3) position relative to the carboxyl group. In biological systems, it is predominantly found as 3-oxooctadecanoyl-CoA, a high-energy thioester that is readily metabolized.[1][2] Its central role stems from its position as a key intermediate in the final steps of each cycle of β-oxidation and the initial steps of the final cycle of fatty acid elongation.

This guide will explore the dual roles of this compound, detailing its involvement in both the breakdown and synthesis of C18 fatty acids. We will present available quantitative data on the enzymatic reactions it participates in, provide a comprehensive experimental protocol for its quantification, and illustrate the metabolic and potential signaling pathways in which it is involved.

Metabolic Pathways Involving 3-Oxooctadecanoyl-CoA

3-Oxooctadecanoyl-CoA is a metabolite in both fatty acid β-oxidation and fatty acid synthesis.

Role in Fatty Acid β-Oxidation

In eukaryotes, the β-oxidation of long-chain fatty acids like stearic acid occurs primarily within the mitochondria and, to some extent, in peroxisomes.[3][4] This catabolic process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[4] 3-Oxooctadecanoyl-CoA is the final intermediate in the β-oxidation cycle of stearoyl-CoA before it is cleaved into acetyl-CoA and palmitoyl-CoA (C16:0-CoA).

The formation and cleavage of 3-oxooctadecanoyl-CoA in the mitochondrial β-oxidation spiral involves the following key enzymatic steps:

-

Dehydrogenation of Stearoyl-CoA: The cycle begins with the oxidation of stearoyl-CoA by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.

-

Hydration: The resulting trans-Δ²-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxyoctadecanoyl-CoA.[5]

-

Dehydrogenation to 3-Oxooctadecanoyl-CoA: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group to a ketone, yielding 3-oxooctadecanoyl-CoA and NADH.[4]

-

Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-oxooctadecanoyl-CoA by another molecule of Coenzyme A, producing acetyl-CoA and palmitoyl-CoA.[3] The palmitoyl-CoA then enters the next cycle of β-oxidation.

Figure 1. Formation and cleavage of 3-Oxooctadecanoyl-CoA in the β-oxidation of Stearoyl-CoA.

Role in Fatty Acid Biosynthesis

In bacteria and plants, fatty acid synthesis occurs via a dissociated (Type II) system. In this system, 3-oxooctadecanoyl-ACP (acyl carrier protein) is an intermediate in the elongation of a C16 fatty acid to a C18 fatty acid. The process is catalyzed by β-ketoacyl-ACP synthase II, which condenses hexadecenoyl-ACP with malonyl-ACP. Subsequent reduction, dehydration, and another reduction step yield stearoyl-ACP.

Quantitative Data on Enzyme Activity

Direct kinetic data for the enzymes of β-oxidation with C18 substrates are not extensively reported in a comparative format. However, studies on the substrate specificity of these enzymes provide valuable insights. The enzymes generally exhibit broad specificity for fatty acyl-CoAs of different chain lengths.

| Enzyme | Substrate(s) | Organism/Tissue | Observation | Reference(s) |

| Acyl-CoA Dehydrogenase (VLCAD) | Long-chain acyl-CoAs (C14-C20) | Human | Exhibits optimal activity with palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). | [6] |

| Enoyl-CoA Hydratase | trans-2-enoyl-CoAs (C4 to at least C16) | Rat Liver | The rate of reaction decreases with increasing chain length. | [5] |

| β-Ketoacyl-CoA Thiolase | 3-ketoacyl-CoAs | Arabidopsis thaliana | A peroxisomal thiolase (KAT2) is essential for the breakdown of storage triacylglycerol. | [7] |

| Overall β-Oxidation Rate | Stearoyl-CoA, Oleoyl-CoA | Rat Heart Mitochondria | Stearoyl-CoA was oxidized at a rate equal to that of oleoyl-CoA. | [8] |

Experimental Protocols

The quantification of 3-oxooctadecanoyl-CoA in biological samples is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Quantification of 3-Oxooctadecanoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[9][10]

Objective: To quantify the concentration of 3-oxooctadecanoyl-CoA in cell or tissue extracts.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate)

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA

-

Acetonitrile (ACN), HPLC grade

-

Isopropanol (IPA), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium acetate (NH₄OAc)

-

Triethylamine (TEA)

-

Formic acid

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Extraction:

-

Homogenize tissue or lyse cells in a cold extraction solution (e.g., ACN:IPA 3:1 v/v).

-

Spike the sample with a known amount of the internal standard (e.g., C17:0-CoA).

-

Vortex vigorously and centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional):

-

For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent mixture (e.g., MeOH with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM NH₄OAc in water with 0.1% TEA.

-

Mobile Phase B: 10 mM NH₄OAc in ACN/water (95:5) with 0.1% TEA.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to elute long-chain acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): [M+H]⁺ for 3-oxooctadecanoyl-CoA (m/z 1048.4).

-

Product Ion (Q3): A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da), leading to a product ion of m/z 541.4. Another characteristic product ion is at m/z 428.[11][12]

-

MRM Transitions:

-

3-Oxooctadecanoyl-CoA: 1048.4 -> 541.4

-

C17:0-CoA (IS): 1020.4 -> 513.4

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Generate a standard curve using a synthetic standard of 3-oxooctadecanoyl-CoA of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 3-oxooctadecanoyl-CoA in the sample by interpolating from the standard curve.

-

Figure 2. Experimental workflow for the quantification of 3-Oxooctadecanoyl-CoA.

Signaling Pathways

While this compound itself is not a well-characterized signaling molecule, its precursor, stearic acid, and other fatty acids are known to influence cellular signaling pathways, often in the context of metabolic stress and inflammation.

Inferred Signaling Role via PPARα

Long-chain fatty acids and their metabolites are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver and heart.[13] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and β-oxidation. It is plausible that an accumulation of 3-oxooctadecanoyl-CoA, as a consequence of high fatty acid influx, could contribute to the pool of acyl-CoAs that activate PPARα, thereby creating a feed-forward loop to enhance fatty acid catabolism.

Potential Pro-inflammatory Signaling

Studies have shown that stearic acid can induce inflammatory responses in macrophages, leading to endoplasmic reticulum (ER) stress and apoptosis.[14][15] This signaling is thought to be independent of Toll-like receptor 4 (TLR4) but may involve other stress-activated pathways. An accumulation of stearic acid and its metabolites, including 3-oxooctadecanoyl-CoA, under conditions of lipid overload could potentially trigger these pro-inflammatory pathways.

Figure 3. A putative signaling pathway initiated by high levels of stearic acid.

Conclusion

This compound, in the form of its CoA ester, is a critical, albeit transient, intermediate in the metabolism of stearic acid. Its position at the crossroads of fatty acid β-oxidation and biosynthesis underscores its importance in cellular lipid homeostasis. While direct quantitative data and specific signaling roles are still areas of active investigation, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals. Further research into the specific kinetics of the enzymes that metabolize 3-oxooctadecanoyl-CoA and its potential role in cellular signaling will undoubtedly provide deeper insights into the regulation of fatty acid metabolism and its dysregulation in disease.

References

- 1. microbenotes.com [microbenotes.com]

- 2. 3-Oxooctadecanoyl-CoA | C39H68N7O18P3S | CID 22833664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fatty acid beta oxidation | Abcam [abcam.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 3-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways and methodologies for the synthesis of 3-oxooctadecanoic acid, a β-keto acid that serves as a key intermediate in fatty acid metabolism. This document synthesizes information from the fields of biochemistry and biocatalysis to present a framework for the production and analysis of this long-chain keto acid.

Introduction to this compound

This compound, also known as 3-oxostearic acid or β-ketostearic acid, is an 18-carbon saturated fatty acid with a ketone group at the C-3 position.[1] In biological systems, it is primarily an intermediate in the type II fatty acid synthesis (FAS-II) pathway, which is prevalent in bacteria and plants.[2] The enzymatic synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical synthesis methods. Its role in metabolic pathways makes it and the enzymes responsible for its synthesis potential targets for novel therapeutic agents.[3]

Enzymatic Pathways for this compound Synthesis

The primary route for the enzymatic synthesis of this compound is through the fatty acid synthesis (FAS) pathway. The key reaction is a Claisen condensation that elongates a fatty acid chain by two carbons.

The Fatty Acid Synthase (FAS) System

The FAS-II system is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The core reaction for chain elongation involves the condensation of an acyl-acyl carrier protein (acyl-ACP) with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase (KAS).[3][4]

The synthesis of the 18-carbon 3-oxoacyl-ACP, the direct precursor to this compound, is the final condensation step in the synthesis of stearic acid. This reaction is catalyzed by β-ketoacyl-ACP synthase II (KAS II), also known as FabF.[5][6] KAS II catalyzes the condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP or palmitoyl-ACP) with malonyl-ACP.[7]

The reaction proceeds as follows:

Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂

Following this condensation, the 3-oxoacyl-ACP can be further processed by the FAS pathway to produce stearoyl-ACP or the acyl group can be cleaved from the ACP by an acyl-ACP hydrolase to yield free this compound.[2]

Key Enzymes and Quantitative Data

Table 1: Kinetic Parameters of Human Mitochondrial 3-oxoacyl-[acyl-carrier-protein] Synthase for Various Acyl-ACP Substrates

| Substrate (Acyl-ACP) | K_m (μM) | V_max (nmol/min/mg) |

| Butanoyl-ACP (C4) | 3.9 | 129 |

| Hexanoyl-ACP (C6) | 1.9 | 241 |

| Octanoyl-ACP (C8) | 10.9 | 271 |

| Decanoyl-ACP (C10) | 1.8 | 364 |

| Dodecanoyl-ACP (C12) | 9.5 | 1045 |

| Tetradecanoyl-ACP (C14) | 50.8 | 115 |

| (Data sourced from UniProt entry for human OXSM, a mitochondrial 3-oxoacyl-[acyl-carrier-protein] synthase.[2] Note that these values are for a human mitochondrial enzyme and not the bacterial FabF, but they illustrate the chain-length dependence of the enzyme's activity.) |

The data suggests that the enzyme has a preference for medium-chain length substrates, with the highest catalytic efficiency observed for C10 and C12 acyl-ACPs. The activity decreases significantly with a C14 substrate. This trend suggests that the catalytic efficiency for a C16 substrate may be even lower, which could present a challenge in developing an efficient biocatalytic process.

Experimental Protocols

The following protocols are adapted from established methods for the purification of FAS enzymes and for conducting in vitro fatty acid synthesis assays.

Purification of β-Ketoacyl-ACP Synthase (KAS)

This protocol is a general method for the purification of His-tagged KAS enzymes expressed in E. coli.

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired KAS enzyme with an N-terminal His-tag. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Concentration and Storage: Concentrate the purified protein and store at -80°C.

In Vitro Enzymatic Synthesis of 3-Oxooctadecanoyl-ACP

This protocol describes a reconstituted in vitro system for the synthesis of the target molecule.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0):

-

Purified β-ketoacyl-ACP synthase II (FabF) (e.g., 1-5 µM)

-

Purified holo-Acyl Carrier Protein (ACP)

-

Purified Malonyl-CoA:ACP transacylase (FabD)

-

Hexadecanoyl-CoA (or hexadecanoyl-ACP if pre-synthesized)

-

Malonyl-CoA

-

NADPH and NADH (if subsequent reduction steps are to be studied)

-

-

Initiation of Acyl-ACP Synthesis: If starting from hexadecanoyl-CoA, an acyl-CoA:ACP transacylase will be required to generate hexadecanoyl-ACP.

-

Condensation Reaction: Initiate the condensation reaction by adding the KAS enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching and Analysis: Terminate the reaction by adding a quenching solution (e.g., an acidic solution or a solvent for extraction). The product, 3-oxooctadecanoyl-ACP, can be analyzed by methods such as HPLC, mass spectrometry, or by releasing the fatty acid from the ACP for GC-MS analysis.

Visualizations

Signaling Pathways and Workflows

References

- 1. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic, inhibition and structural studies on 3-oxoacyl-ACP reductase from Plasmodium falciparum, a key enzyme in fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketoacyl synthase - Wikipedia [en.wikipedia.org]

- 6. Substrate recognition by β-ketoacyl-ACP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Escherichia coli FAB system using synthetic plant genes for the production of long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxooctadecanoic acid in different species

An In-depth Technical Guide on 3-Oxooctadecanoic Acid in Different Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid that serves as a key metabolic intermediate in the biosynthesis and degradation of fatty acids across a wide range of species. While its existence is implied in fundamental metabolic pathways, specific quantitative data and a deep understanding of its potential signaling roles remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, summarizing its metabolic context in bacteria, fungi, plants, and mammals. It details established experimental protocols for the analysis of 3-oxo fatty acids and discusses its potential as a target for drug development. This document aims to be a foundational resource for researchers interested in the nuanced roles of fatty acid intermediates in cellular physiology and pathology.

Introduction

This compound is an 18-carbon saturated fatty acid with a ketone group at the beta-position (C-3). It is primarily found intracellularly as a transient intermediate, either esterified to an acyl carrier protein (ACP) during biosynthesis or to coenzyme A (CoA) during β-oxidation. Its chemical structure is foundational to its role in the cyclical addition or removal of two-carbon units in fatty acid metabolism. Understanding the flux and concentration of this intermediate is critical for a complete picture of cellular lipid homeostasis and its dysregulation in disease.

Biosynthesis and Metabolism of this compound in Different Species

The metabolic pathways involving this compound are central to life and are broadly conserved, with specific variations between different biological kingdoms.

Bacteria

In bacteria, fatty acid synthesis occurs via the Type II Fatty Acid Synthesis (FASII) system, which involves a series of discrete, soluble enzymes. 3-Oxooctadecanoyl-ACP is a key intermediate in the elongation cycle. The cycle begins with the condensation of a C16 acyl-ACP (palmitoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF). The resulting 3-oxooctadecanoyl-ACP is then sequentially reduced, dehydrated, and reduced again to form stearoyl-ACP.

Figure 1: Bacterial Type II Fatty Acid Synthesis (FASII) elongation cycle showing the formation of 3-oxooctadecanoyl-ACP.

Fungi

Fungi utilize a Type I Fatty Acid Synthase (FAS), a large multifunctional enzyme complex, for de novo fatty acid synthesis. However, for fatty acid degradation via β-oxidation, which primarily occurs in peroxisomes, 3-oxooctadecanoyl-CoA is a key intermediate. Stearoyl-CoA is oxidized to introduce a double bond, hydrated, and then oxidized to form 3-oxooctadecanoyl-CoA. A thiolase then cleaves this intermediate into acetyl-CoA and hexadecanoyl-CoA.

Figure 2: Fungal peroxisomal β-oxidation of stearoyl-CoA, highlighting the intermediate 3-oxooctadecanoyl-CoA.

Plants

In plants, de novo fatty acid synthesis up to C16 and C18 chains occurs in the plastids via a Type II FAS system, similar to bacteria. Therefore, 3-oxooctadecanoyl-ACP is an intermediate in the final elongation step to stearoyl-ACP. Further elongation to very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum via a different set of enzymes, where 3-ketoacyl-CoA intermediates are also formed.

Figure 3: Fatty acid synthesis and elongation in plants, showing 3-oxoacyl intermediates in both plastids and the ER.

Mammals

In mammals, fatty acid synthesis is catalyzed by a Type I FAS. The degradation of stearic acid (octadecanoic acid) occurs through β-oxidation within the mitochondria. This process is a spiral of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons. 3-Oxooctadecanoyl-CoA is a direct precursor to the thiolytic cleavage that releases acetyl-CoA and hexadecanoyl-CoA.

Figure 4: Mitochondrial β-oxidation of stearoyl-CoA in mammals.

Marine Organisms

Marine organisms are known for their diverse and often unique fatty acid profiles, including polyunsaturated fatty acids (PUFAs) and various modified fatty acids.[1] While specific studies on this compound in these organisms are scarce, its role as a fundamental intermediate in fatty acid metabolism makes its presence highly probable in the metabolic networks of marine bacteria, algae, sponges, and fish.

Quantitative Data

Despite the central role of this compound in fatty acid metabolism, there is a significant lack of published quantitative data for its endogenous concentrations in various species. Metabolomics and lipidomics studies often focus on the more stable and abundant end-products of fatty acid metabolism.

Table 1: Reported Concentrations of this compound

| Species | Tissue/Cell Type | Concentration | Experimental Context | Reference |

| All | Not Reported | Data not available in reviewed literature | - | - |

To provide a general context for the expected low abundance of this transient intermediate, the table below presents concentrations of the more stable and abundant stearic acid (C18:0) in a few model organisms.

Table 2: Representative Concentrations of Stearic Acid (C18:0) in Different Species

| Species | Tissue/Cell Type | Concentration | Experimental Context | Reference |

| Pseudomonas aeruginosa | Whole cells | Variable (upregulated in ciprofloxacin resistance) | Metabolomics of antibiotic resistance | [2] |

| Saccharomyces cerevisiae | Whole cells | ~1-5% of total fatty acids | Lipidomic profiling | [3] |

| Arabidopsis thaliana | Leaves | ~2-5% of total fatty acids | Lipidomic analysis of environmental stress | [4] |

| Homo sapiens | Plasma | 200-400 µM | Clinical metabolomics | [5] |

Experimental Protocols

The quantification of this compound is challenging due to its low abundance and the reactivity of the β-keto group. Derivatization is typically required for robust analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of its CoA ester.

Quantification of 3-Oxo Fatty Acids by GC-MS

This protocol is adapted for the analysis of 3-oxo fatty acids from biological samples.[2][6]

1. Lipid Extraction (Folch Method)

-

Homogenize tissue or cell pellets in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

2. Derivatization

-

Methoximation: To the dried lipid extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect the keto group.

-

Esterification: Add a methylating agent such as BF3-methanol (14%) and incubate at 60°C for 30 minutes to convert the carboxylic acid to a fatty acid methyl ester (FAME).

-

Extract the derivatized fatty acids with hexane.

3. GC-MS Analysis

-

Column: Use a mid-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 300°C) to elute the derivatized fatty acid.

-

Mass Spectrometry: Use electron ionization (EI) and scan for characteristic ions of the derivatized this compound. For quantification, use selected ion monitoring (SIM) with a stable isotope-labeled internal standard.

Figure 5: General workflow for the quantification of 3-oxo fatty acids by GC-MS.

Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol is suitable for the analysis of 3-oxooctadecanoyl-CoA.[7]

1. Extraction

-

Homogenize tissue or cell pellets in an acidic buffer to precipitate proteins and preserve acyl-CoAs.

-

Perform solid-phase extraction (SPE) to isolate the acyl-CoA fraction.

2. LC-MS/MS Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3-oxooctadecanoyl-CoA and a suitable internal standard.

Figure 6: Workflow for the analysis of long-chain fatty acyl-CoAs by LC-MS/MS.

Potential Signaling Roles

While direct evidence for the signaling roles of this compound is limited, the known functions of other fatty acids and ketone bodies provide a framework for hypothesizing its potential activities.

Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][8][9] It is plausible that this compound or its CoA ester could modulate the activity of these or other nuclear receptors, thereby influencing gene expression related to fatty acid oxidation and synthesis.

Furthermore, as a β-keto acid, it shares structural similarities with ketone bodies, which are known to have signaling functions, including the inhibition of histone deacetylases (HDACs).[10] Future research is needed to investigate whether this compound can exert similar epigenetic modifications.

Figure 7: Hypothetical signaling roles of this compound.

Role in Drug Development

The bacterial FASII pathway is a validated target for the development of novel antibiotics due to its essentiality for bacterial survival and its structural difference from the mammalian Type I FAS. The enzymes responsible for the synthesis and reduction of 3-oxoacyl-ACPs, such as FabF and FabG, are attractive targets for inhibition. High-throughput screening assays can be developed to identify small molecules that inhibit these enzymes, thereby disrupting fatty acid synthesis and leading to bacterial cell death. The development of such inhibitors could provide new therapeutic options for combating antibiotic-resistant bacteria.

Conclusion

This compound is a ubiquitous yet understudied intermediate in fatty acid metabolism. While its role in the core metabolic pathways of diverse species is well-established in principle, a significant gap exists in our knowledge of its cellular concentrations, regulatory functions, and potential as a signaling molecule. The experimental protocols outlined in this guide provide a starting point for researchers to begin to fill these knowledge gaps. Future studies focusing on quantitative metabolomics and functional assays are crucial to unravel the full biological significance of this and other metabolic intermediates. Such research will not only enhance our fundamental understanding of cellular metabolism but may also open new avenues for therapeutic intervention in a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Quorum Sensing Molecules Promote Allergic Airway Inflammation by Activating the Retinoic Acid Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Ketone Body Metabolism and the Role of PPARα | MDPI [mdpi.com]

- 8. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]

- 9. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Lipid Databases - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Oxostearate

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-oxostearate (also known as 3-oxooctadecanoic acid). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and its role in key metabolic pathways. This document is intended to serve as a foundational resource for professionals in research, science, and drug development.

Core Physical and Chemical Properties

3-Oxostearate is a long-chain, 3-oxo fatty acid derived from stearic acid.[1] Its structure features a ketone group at the beta-position (C-3) of the octadecanoic acid backbone. This β-keto functionality significantly influences its chemical reactivity and biological role.

Quantitative Data Summary

The physical and chemical properties of 3-oxostearate and its common ethyl ester are summarized below. Data for the free acid is limited, with some values predicted based on the properties of structurally similar molecules.

| Property | 3-Oxostearate (Free Acid) | Ethyl 3-Oxostearate | Rationale / Reference |

| Molecular Formula | C₁₈H₃₄O₃ | C₂₀H₃₈O₃ | [2][3][4] |

| Molecular Weight | 298.5 g/mol | 326.51 g/mol | [2][3][4] |

| CAS Number | 16694-29-4 | 62625-23-4 | [1][3][4] |

| Appearance | Waxy Solid (Predicted) | Liquid | [4][5] |

| Melting Point | > 70 °C (Predicted for similar) | < 15 °C | [4][5] |

| Boiling Point | High, with decomposition (Predicted) | 356.1 °C @ 760 mmHg | [5][6] |

| pKa | 3.52 ± 0.32 (Predicted) | Not Applicable | [1] |

Solubility

3-Oxostearate is a largely nonpolar molecule due to its long hydrocarbon chain, resulting in poor solubility in water but good solubility in organic solvents.

| Solvent | Solubility of 3-Oxostearate | Reference |

| DMF | 30 mg/mL | [1][2][3] |

| DMSO | 10 mg/mL | [1][2][3] |

| Ethanol | 20 mg/mL | [1][2][3] |

| Water | Insoluble (Predicted) | [5] |

Experimental Protocols

Accurate synthesis and analysis are critical for studying 3-oxostearate. The following sections detail established methodologies.

Synthesis of Methyl 3-Oxooctadecanoate

A common method for synthesizing β-keto esters is via the acylation of a malonic ester followed by decarboxylation. The following protocol is adapted from a general procedure for preparing 3-oxo-fatty acid methyl esters.[7]

Materials:

-

Monomethyl potassium malonate

-

Triethylamine (Et₃N), dry

-

Magnesium chloride (MgCl₂), anhydrous

-

Acetonitrile (MeCN), dry

-

n-Hexadecanoyl chloride (Palmitoyl chloride)

-

Toluene

-

Hydrochloric acid (HCl), 13% aqueous solution

Procedure:

-

Under an inert argon atmosphere, suspend monomethyl potassium malonate in dry acetonitrile in a reaction flask.

-

Cool the stirred mixture to 10-15 °C.

-

Add dry triethylamine, followed by anhydrous magnesium chloride.

-

Continue stirring at 20-25 °C for approximately 2.5 hours.

-

Re-cool the resulting slurry to 0 °C.

-

Add n-hexadecanoyl chloride dropwise over 25 minutes, followed by an additional small volume of triethylamine.

-

Allow the reaction mixture to stir overnight at 20-25 °C.

-

Concentrate the mixture in a vacuum to remove the acetonitrile.

-

Suspend the residue in toluene and re-concentrate under vacuum.

-

Add fresh toluene and cool the mixture to 10-15 °C.

-

Cautiously add 13% aqueous HCl, ensuring the temperature remains below 25 °C.

-

Separate the aqueous layer. Wash the organic layer twice with 13% aq. HCl and once with water.

-

Concentrate the organic solution under vacuum to yield the crude product, methyl 3-oxooctadecanoate.

-

Purify the crude product by distillation or recrystallization.[7]

-

Verify purity using HPLC/MS.[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 3-oxo fatty acids by GC-MS is challenging due to their polarity and thermal instability. A two-step derivatization process is required to enhance volatility and prevent decarboxylation upon heating.[8]

1. Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., tissue) in a 2:1 (v/v) mixture of chloroform and methanol.

-

Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Two-Step Derivatization:

-

Step A: Methoximation of the Keto Group:

-

Dissolve the dried lipid extract in pyridine.

-

Add methoxyamine hydrochloride (MeOx).

-

Heat the mixture (e.g., at 60 °C for 1 hour) to convert the 3-keto group to a methoxime derivative. This protects the keto group from enolization and degradation.[8]

-

-

Step B: Esterification of the Carboxylic Acid Group:

-

Following methoximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

-

Heat the mixture again to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

Alternatively, a solution of 14% boron trifluoride in methanol (BF₃-MeOH) can be used to form the fatty acid methyl ester (FAME).[8]

-

3. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.

-

Set appropriate temperature gradients for the oven, injector, and detector.

-

Acquire data in both full scan and selected ion monitoring (SIM) modes for identification and quantification.[9]

Biological Role and Signaling Pathways

3-Oxostearate is a key metabolic intermediate in fatty acid metabolism, appearing in both synthesis and degradation pathways.[10]

Fatty Acid Biosynthesis

In bacteria and plants, 3-oxostearate (as its acyl-carrier-protein or ACP thioester) is an intermediate in the type II fatty acid synthesis pathway.[3] It is generated by the enzyme β-ketoacyl-ACP synthase II, which catalyzes the condensation of hexadecenoyl-ACP with malonyl-ACP.[2] Subsequent reduction, dehydration, and another reduction step extend the fatty acid chain.

Fatty Acid Catabolism (Beta-Oxidation)

The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria.[11] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are used to generate ATP.[10][12] A 3-oxoacyl-CoA intermediate is formed in the third step of each beta-oxidation cycle. For stearic acid, this would be 3-oxostearoyl-CoA.

The four core reactions of the beta-oxidation spiral are:

-

Oxidation: An acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.

-

Hydration: An enoyl-CoA hydratase adds water across the double bond.

-

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming the 3-oxoacyl-CoA intermediate and producing NADH.

-

Thiolysis: A thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

References

- 1. 3-oxo Stearic Acid | 16694-29-4 [chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Oxooctadecanoic Acid Derivatives in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, a C18 long-chain keto-fatty acid, and its derivatives are emerging as molecules of significant interest within the scientific community. These compounds are integral intermediates in fatty acid metabolism across a wide range of organisms, from bacteria and plants to humans.[1][2] Beyond their metabolic roles, evidence suggests their participation in crucial biological processes such as cell signaling and host-pathogen interactions, positioning them as potential targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on naturally occurring this compound derivatives, with a focus on their sources, biological activities, and the methodologies employed for their study.

Naturally Occurring this compound Derivatives

While the parent compound, this compound, is a known metabolite, its derivatives are also found in various biological systems. The most well-documented derivative is 3-oxooctadecanoyl-CoA, a key intermediate in the fatty acid elongation and degradation pathways in prokaryotes and eukaryotes.

Table 1: Known Naturally Occurring this compound Derivatives

| Derivative Name | Chemical Structure | Natural Source(s) |

| 3-Oxooctadecanoyl-CoA | C₅₉H₉₈N₇O₁₈P₃S | Escherichia coli, Homo sapiens |

Biological Activities of 3-Oxo and Related Fatty Acid Derivatives

The biological activities of this compound and its close structural relatives are a growing area of research. While specific quantitative data for this compound itself is limited in publicly available literature, studies on similar 3-keto and 3-hydroxy fatty acids provide valuable insights into their potential antimicrobial and signaling properties.

Long-chain fatty acids and their oxygenated derivatives are known to possess antimicrobial activities. For instance, various 3-hydroxy fatty acids isolated from Lactobacillus plantarum have demonstrated antifungal properties with minimum inhibitory concentrations (MICs) in the range of 10 to 100 µg/mL against various molds and yeasts.[3] This suggests that 3-oxo fatty acids may exhibit similar bioactivities.

In plants, octadecanoid-derived compounds are central to defense signaling pathways, such as the jasmonate pathway, which is triggered in response to herbivory and pathogen attack.[1][4][5] These pathways involve a cascade of enzymatic reactions that convert fatty acids into potent signaling molecules that regulate the expression of defense-related genes.

Table 2: Antifungal Activity of 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-(R)-hydroxydecanoic acid | Aspergillus fumigatus | 10-100 |

| 3-(R)-hydroxydecanoic acid | Penicillium roqueforti | 10-100 |

| 3-(R)-hydroxydecanoic acid | Candida albicans | 10-100 |

| 3-hydroxydodecanoic acid | Aspergillus fumigatus | 10-100 |

| 3-hydroxydodecanoic acid | Penicillium roqueforti | 10-100 |

| 3-hydroxydodecanoic acid | Candida albicans | 10-100 |

| 3-hydroxytetradecanoic acid | Aspergillus fumigatus | 10-100 |

| 3-hydroxytetradecanoic acid | Penicillium roqueforti | 10-100 |

| 3-hydroxytetradecanoic acid | Candida albicans | 10-100 |

Data extracted from Sjögren et al. (2003). The original study reports a range, and specific values for each organism were not individually detailed in the abstract.[3]

Signaling Pathways

The octadecanoid pathway in plants serves as a well-established model for fatty acid-derived signaling. This pathway is initiated by the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps into the plant hormone jasmonic acid and its derivatives. These molecules act as potent signaling compounds, regulating a wide array of physiological processes, including defense against pathogens and insects.[6] While this compound is not a direct intermediate in the canonical jasmonate pathway, its structural similarity to other signaling oxylipins suggests it could play a role in related or as-yet-undiscovered signaling cascades.

References

- 1. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]

- 3. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Quantification of 3-Oxooctadecanoic Acid in Human Plasma by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Oxooctadecanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a beta-keto fatty acid, is an intermediate in fatty acid metabolism.[1] Accurate measurement of its levels is crucial for studying metabolic pathways and their association with various physiological and pathological states.

The method described herein utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Introduction

This compound, also known as 3-ketostearic acid, is a long-chain fatty acid that plays a role as an intermediate in fatty acid biosynthesis and metabolism.[1][2] As with other keto acids, its quantification in biological matrices is essential for understanding metabolic disorders and for the discovery of potential biomarkers.[3] LC-MS/MS offers superior sensitivity and selectivity for the analysis of such endogenous molecules compared to other analytical techniques.[4]

This application note provides a comprehensive workflow, from sample preparation to data analysis, for the quantification of this compound. The provided experimental conditions and protocols are intended to serve as a starting point for researchers and can be further optimized for specific instrumentation and laboratory conditions.

Experimental Protocols

Sample Preparation

A protein precipitation followed by liquid-liquid extraction is employed to isolate this compound from the plasma matrix.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Internal Standard (IS) working solution (e.g., 3-Oxooctadecanoic-d3 acid, 1 µg/mL in methanol)

-

Methanol (LC-MS grade), chilled to -20°C

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Nitrogen gas evaporator

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 400 µL of chilled methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Add 1 mL of MTBE and 250 µL of water.

-

Vortex for 1 minute to perform liquid-liquid extraction.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of 80:20 Methanol/Water (v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 9.0 | |

| 9.1 | |

| 12.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be optimized for the specific instrument being used. The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Product ions can be generated from characteristic neutral losses such as water (H₂O) and carbon dioxide (CO₂), or fragmentation of the carbon chain.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 297.2 | 253.2 (Loss of CO₂) | 50 | 15 (To be optimized) |

| This compound | 297.2 | 59.0 (Acetate) | 50 | 25 (To be optimized) |

| 3-Oxooctadecanoic-d3 acid (IS) | 300.2 | 256.2 (Loss of CO₂) | 50 | 15 (To be optimized) |

Data Presentation

The following tables summarize the expected quantitative performance of the method. This data is based on typical performance for similar assays and should be confirmed during method validation.[3][4]

Table 1: Calibration Curve and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.995 | 1 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| This compound | LQC | 3 | < 15 | 85 - 115 |

| MQC | 50 | < 15 | 85 - 115 | |

| HQC | 800 | < 15 | 85 - 115 |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantification of this compound from plasma samples.

Metabolic Pathway

This compound is an intermediate in the beta-oxidation of fatty acids. The diagram below shows a simplified representation of this metabolic pathway.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0010736) [hmdb.ca]

- 2. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 3-Oxooctadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, a long-chain beta-keto acid, is an important intermediate in fatty acid metabolism. Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group and a reactive keto group.[1][2][3] Derivatization is therefore a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

This application note provides a detailed protocol for the derivatization of this compound using a two-step procedure involving methoximation followed by silylation. This method effectively protects the keto group, preventing tautomerization and the formation of multiple derivatives, while the silylation of the carboxylic acid group increases volatility for improved chromatographic performance.[1][4][5]

Principle

The derivatization of this compound is achieved in two sequential steps:

-

Methoximation: The ketone group at the C-3 position is protected by reacting it with methoxyamine hydrochloride. This reaction forms a stable methoxime derivative, which prevents keto-enol tautomerism that can lead to multiple peaks in the chromatogram.[1][4][6]

-

Silylation: The carboxylic acid group is converted into a volatile trimethylsilyl (TMS) ester by reacting it with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3] This step significantly increases the volatility of the molecule, allowing it to be readily analyzed by GC.

The resulting derivatized this compound can then be separated and quantified using GC-MS.

Experimental Workflow

Figure 1. Experimental workflow for the derivatization and analysis of this compound.

Materials and Reagents

-

This compound standard

-

Internal standard (e.g., this compound-d3)

-

Methoxyamine hydrochloride (MeOx)

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas (high purity)

-